molecular formula C16H9BrCl2IN3O2 B048389 3(2H)-Pyridazinone, 4-bromo-2-(3,4-dichlorophenyl)-5-((6-iodo-3-pyridinyl)methoxy)- CAS No. 122322-26-3

3(2H)-Pyridazinone, 4-bromo-2-(3,4-dichlorophenyl)-5-((6-iodo-3-pyridinyl)methoxy)-

Cat. No. B048389
M. Wt: 553 g/mol
InChI Key: PJOGFCJTCZUVQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3(2H)-Pyridazinone, 4-bromo-2-(3,4-dichlorophenyl)-5-((6-iodo-3-pyridinyl)methoxy)- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and industry.

Mechanism Of Action

The mechanism of action of 3(2H)-Pyridazinone, 4-bromo-2-(3,4-dichlorophenyl)-5-((6-iodo-3-pyridinyl)methoxy)- is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and proteins in the body, which leads to its anti-inflammatory, anti-tumor, and anti-viral effects.

Biochemical And Physiological Effects

3(2H)-Pyridazinone, 4-bromo-2-(3,4-dichlorophenyl)-5-((6-iodo-3-pyridinyl)methoxy)- has been found to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, which leads to its anti-inflammatory effects. It has also been found to inhibit the growth of cancer cells, which leads to its anti-tumor effects. Additionally, it has been found to inhibit the replication of certain viruses, which leads to its anti-viral effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3(2H)-Pyridazinone, 4-bromo-2-(3,4-dichlorophenyl)-5-((6-iodo-3-pyridinyl)methoxy)- in lab experiments is its potential to be used as a multi-functional compound with various applications. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental conditions.

Future Directions

There are several future directions for the study of 3(2H)-Pyridazinone, 4-bromo-2-(3,4-dichlorophenyl)-5-((6-iodo-3-pyridinyl)methoxy)-. One direction is to further investigate its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use as a pesticide in agriculture. Additionally, further research can be conducted on its potential use as a catalyst in industry.

Synthesis Methods

The synthesis of 3(2H)-Pyridazinone, 4-bromo-2-(3,4-dichlorophenyl)-5-((6-iodo-3-pyridinyl)methoxy)- involves the reaction of 3,4-dichloroaniline with 6-iodo-3-pyridinemethanol in the presence of potassium carbonate and dimethylformamide. The resulting product is then reacted with 4-bromo-2-hydroxybenzaldehyde in the presence of sodium hydroxide and ethanol to obtain the final product.

Scientific Research Applications

3(2H)-Pyridazinone, 4-bromo-2-(3,4-dichlorophenyl)-5-((6-iodo-3-pyridinyl)methoxy)- has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, it has been found to possess anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In the field of agriculture, it has been studied for its potential use as a pesticide. In the field of industry, it has been studied for its potential use as a catalyst.

properties

CAS RN

122322-26-3

Product Name

3(2H)-Pyridazinone, 4-bromo-2-(3,4-dichlorophenyl)-5-((6-iodo-3-pyridinyl)methoxy)-

Molecular Formula

C16H9BrCl2IN3O2

Molecular Weight

553 g/mol

IUPAC Name

4-bromo-2-(3,4-dichlorophenyl)-5-[(6-iodopyridin-3-yl)methoxy]pyridazin-3-one

InChI

InChI=1S/C16H9BrCl2IN3O2/c17-15-13(25-8-9-1-4-14(20)21-6-9)7-22-23(16(15)24)10-2-3-11(18)12(19)5-10/h1-7H,8H2

InChI Key

PJOGFCJTCZUVQM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N2C(=O)C(=C(C=N2)OCC3=CN=C(C=C3)I)Br)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1N2C(=O)C(=C(C=N2)OCC3=CN=C(C=C3)I)Br)Cl)Cl

Other CAS RN

122322-26-3

synonyms

3(2H)-Pyridazinone, 4-bromo-2-(3,4-dichlorophenyl)-5-((6-iodo-3-pyridi nyl)methoxy)-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.